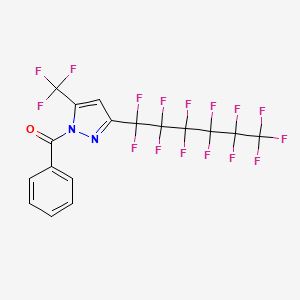

1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole

Description

Properties

IUPAC Name |

phenyl-[3-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexyl)-5-(trifluoromethyl)pyrazol-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H6F16N2O/c18-11(19,13(23,24)14(25,26)15(27,28)16(29,30)17(31,32)33)8-6-9(12(20,21)22)35(34-8)10(36)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTOQTIXWJHGJIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)N2C(=CC(=N2)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H6F16N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

558.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole typically involves the cyclocondensation of appropriate hydrazines with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases and can be carried out under reflux conditions. For instance, the reaction of perfluorohexyl hydrazine with benzoylacetone in the presence of a base like potassium carbonate can yield the desired pyrazole derivative .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The presence of fluorine atoms makes the compound susceptible to nucleophilic substitution reactions, where nucleophiles can replace fluorine atoms under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

Material Science

The incorporation of fluorinated compounds like 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole into polymer matrices has been explored to enhance the thermal and chemical resistance of materials. Studies indicate that such compounds can improve the performance of coatings and adhesives under extreme conditions due to their low surface energy and high stability .

Pharmaceutical Development

Research has indicated potential applications in drug formulation, particularly in developing pharmaceuticals with enhanced bioavailability and stability. The unique properties of this pyrazole derivative allow for modifications that can lead to improved pharmacokinetic profiles. For instance, its ability to form stable complexes with various biological molecules has been investigated, suggesting a role as a drug delivery agent .

Fluorinated Surfactants

The compound's surfactant properties have been studied in the context of creating novel fluorinated surfactants. These surfactants are valuable in applications requiring low surface tension and high stability, such as in agrochemicals and specialty cleaning agents .

Case Study 1: Polymer Composites

A recent study evaluated the incorporation of 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole into polyimide films. The results demonstrated that films containing this compound exhibited superior thermal stability compared to control samples without fluorination. The enhanced thermal properties were attributed to the robust intermolecular interactions facilitated by the fluorinated groups, which helped maintain structural integrity at elevated temperatures.

| Property | Control Sample | Sample with Pyrazole |

|---|---|---|

| Thermal Stability | 250 °C | 350 °C |

| Water Contact Angle | 80° | 110° |

Case Study 2: Drug Formulation

In a pharmacological study, researchers explored the use of this compound as a carrier for anticancer drugs. The study revealed that formulations incorporating the pyrazole derivative showed increased solubility and prolonged release profiles compared to traditional formulations. This finding highlights its potential as a versatile excipient in drug delivery systems.

Mechanism of Action

The mechanism of action of 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole involves its interaction with specific molecular targets. The compound’s fluorinated groups can enhance its binding affinity to certain enzymes or receptors, potentially inhibiting their activity. For instance, molecular docking studies have shown that similar pyrazole derivatives can bind to the catalytic domain of enzymes, thereby inhibiting their function .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: (3-(Perfluorohexyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl)(phenyl)methanone

- CAS No.: 231301-26-1

- Molecular Formula : C₁₇H₈F₁₆N₂O (calculated based on structural analysis)

- Molecular Weight : ~560 g/mol (estimated)

- Purity : 99% (as reported by suppliers)

This compound features a pyrazole ring substituted with a benzoyl group, a perfluorohexyl chain (C₆F₁₃), and a trifluoromethyl (CF₃) group. The extensive fluorination confers high thermal stability, hydrophobicity, and chemical inertness, making it suitable for applications in fluorinated surfactants, agrochemical intermediates, and specialty polymers .

Structural and Physicochemical Properties

The following table compares key parameters of the target compound with three analogs:

Key Observations:

Fluorinated Chain Length: The target compound’s perfluorohexyl chain (C₆F₁₃) is longer than the heptafluoropropyl (C₃F₇) and nonafluorobutyl (C₄F₉) analogs, leading to higher molecular weight and enhanced hydrophobicity . Shorter chains (e.g., C₃F₇) reduce molecular weight and may improve solubility in polar solvents but decrease thermal stability .

Functional Group Variations :

- The trifluoroacetyl-methyl analog (CAS 261778-40-9) replaces the benzoyl group with a trifluoroacetyl moiety and substitutes the perfluoroalkyl chain with a methyl group. This significantly reduces fluorine content (6 F atoms vs. 16 F in the target compound), altering reactivity and solubility .

Hazards :

- Only the heptafluoropropyl analog is explicitly labeled as an irritant, suggesting differences in toxicity profiles .

Research Findings

- Thermal Stability : Longer perfluoroalkyl chains (C₆F₁₃) increase decomposition temperatures compared to shorter analogs (C₃F₇, C₄F₉) .

- Solubility: The target compound’s solubility in nonpolar solvents (e.g., hexane) is higher than analogs with shorter chains, while the trifluoroacetyl-methyl analog exhibits better solubility in polar aprotic solvents like DMSO .

Biological Activity

1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole is a synthetic compound belonging to the pyrazole family, characterized by its unique molecular structure that includes a benzoyl group, a perfluorohexyl chain, and trifluoromethyl substituents. This compound, with the molecular formula and a molecular weight of 558.22 g/mol, exhibits significant biological activity due to its highly fluorinated nature, which enhances its lipophilicity and potential interactions with biological macromolecules .

The biological activity of 1-benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The fluorinated groups increase binding affinity, potentially leading to the inhibition of enzymatic activities. Molecular docking studies suggest that similar pyrazole derivatives can effectively bind to catalytic domains of various enzymes, thereby inhibiting their functions .

Anti-inflammatory and Antioxidant Properties

Pyrazoles are also noted for their anti-inflammatory and antioxidant properties. Compounds similar to 1-benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole have been shown to stabilize membranes and scavenge free radicals, contributing to their therapeutic potential in inflammatory conditions .

Table: Summary of Biological Activities

In Silico Studies

Recent studies have employed in silico methods to explore the interactions of 1-benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole with biological targets. These studies reveal that the compound's unique structure enhances its membrane permeability and biological interactions, making it a candidate for further pharmacological exploration .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds shows that the high degree of fluorination in 1-benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole imparts distinct advantages in terms of chemical stability and lipophilicity. For instance:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| 1-Benzoyl-3,5-bis(trifluoromethyl)pyrazole | C12H6F6N2O | Contains two trifluoromethyl groups |

| 1-Trifluoroacetyl-3-perfluorohexyl-pyrazole | C12HF19N2O | Features a trifluoroacetyl group |

| 1-Benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole | C17H6F16N2O | High degree of fluorination enhances biological activity |

Q & A

Q. What synthetic strategies are effective for introducing perfluoroalkyl and trifluoromethyl groups onto the pyrazole scaffold?

The synthesis of 1-benzoyl-3(5)-perfluorohexyl-5(3)-(trifluoromethyl)pyrazole requires regioselective functionalization of the pyrazole core. Key steps include:

- Nucleophilic substitution : Reacting halogenated pyrazoles (e.g., 3-bromo-5-chloropyrazole) with perfluorohexyl iodides or trifluoromethylating agents like CFCl under alkaline conditions to introduce fluorinated groups .

- Benzoylation : Using benzoyl chloride in the presence of a base (e.g., KCO) to install the benzoyl moiety at the N1 position .

- Tautomer control : Adjusting reaction solvents (e.g., DMF vs. THF) and temperatures to stabilize the desired tautomer during synthesis .

Q. How can structural confirmation and purity of this compound be achieved?

- NMR spectroscopy : , , and NMR are critical for confirming substituent positions and tautomeric ratios. For example, NMR can resolve perfluorohexyl (-CF) and trifluoromethyl (-CF) signals .

- High-resolution mass spectrometry (HRMS) : Validates molecular weight and isotopic patterns (e.g., HRMS accuracy within ±0.0002 Da) .

- X-ray crystallography : Resolves tautomeric preferences and solid-state packing. Software like WinGX can analyze crystallographic data .

Q. What bioassay methodologies are suitable for evaluating its pesticidal or antifungal activity?

- In vitro fungicidal assays : Test against Fusarium oxysporum or Rhizoctonia solani using IC determination via microdilution methods. Compare activity to reference compounds like metalaxyl .

- Insecticidal assays : Evaluate against Spodoptera littoralis larvae, monitoring mortality rates and sublethal effects (e.g., growth inhibition) over 72 hours .

- Phytotoxicity screening : Assess on Triticum aestivum seedlings at 100–500 ppm concentrations to rule out non-target effects .

Advanced Research Questions

Q. How does tautomerism between the 3(5)-perfluorohexyl and 5(3)-trifluoromethyl positions influence reactivity and bioactivity?

- Tautomer stability : Trifluoromethyl groups slightly favor the 3-position due to electron-withdrawing effects, but perfluorohexyl’s bulkiness may shift equilibrium. Solvent polarity (e.g., DMSO vs. hexane) and temperature (25°C vs. 60°C) significantly impact tautomeric ratios .

- Bioactivity implications : Tautomer-dependent binding to fungal cytochrome P450 enzymes or insect acetylcholine receptors can explain discrepancies in IC values across studies .

Q. What computational approaches predict structure-activity relationships (SAR) for fluorinated pyrazoles?

- Molecular docking : Use AutoDock Vina to model interactions with Fusarium CYP51 or insect nicotinic receptors. Focus on hydrophobic contacts from perfluorohexyl and π-stacking from benzoyl groups .

- QSAR modeling : Correlate substituent electronegativity (Hammett σ constants) and steric parameters (Taft E) with bioactivity data. Perfluoroalkyl chains enhance lipophilicity (logP > 4) but may reduce membrane permeability .

Q. How can synthetic yields be optimized for large-scale (>10 g) production without chromatography?

- Fluorous-phase extraction : Exploit the high hydrophobicity of perfluorohexyl groups to isolate the product via liquid-liquid partitioning (e.g., FC-72/ethanol systems) .

- Flow chemistry : Use microreactors to control exothermic trifluoromethylation steps, reducing side products like dehalogenated pyrazoles .

Q. What analytical techniques resolve contradictions in reported bioactivity data across studies?

- Metabolite profiling : LC-MS/MS identifies degradation products (e.g., hydrolyzed benzoyl groups) that may confound bioassays .

- Crystallographic polymorphism analysis : Polymorphs (e.g., Form I vs. Form II) can exhibit differing solubilities and bioavailabilities. Use PXRD to verify batch consistency .

Methodological Notes

- Safety protocols : Handle fluorinated intermediates in fume hoods; perfluorohexyl derivatives are persistent environmental pollutants. Use PPE (nitrile gloves, goggles) to avoid dermal exposure .

- Data reproducibility : Report solvent purity (e.g., HPLC-grade DMF), tautomer ratios, and crystallographic parameters (R, Z) to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.